5-HT2A receptor agonist-6

5-HT2A receptor Functional Assay pEC50

Researchers probing 5-HT2A signaling pathways frequently lack a well-characterized partial agonist derived from an antagonist scaffold-limiting SAR campaigns that map efficacy transitions. 5-HT2A receptor agonist-6 (RH-34) directly fills this gap. • Derived from ketanserin via pharmacophore substitution (N-(2-methoxybenzyl) replacement of 4-(p-fluorobenzoyl)piperidine), enabling direct antagonist→agonist SAR comparisons. • Validated partial agonist activity (pEC50=6.58) provides a quantitative benchmark for calibrating cell-based 5-HT2A assays and dissecting efficacy-dependent signaling bias. • Supplied as ≥98% purity crystalline solid with documented storage (-20°C, desiccated) and ambient-temperature shipping stability, ensuring batch-to-batch reproducibility for long-term study programs.

Molecular Formula C18H19N3O3
Molecular Weight 325.4 g/mol
CAS No. 1028307-48-3
Cat. No. B158667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-HT2A receptor agonist-6
CAS1028307-48-3
Synonyms3-[2-[[(2-methoxyphenyl)methyl]amino]ethyl]-2,4(1H,3H)-quinazolinedione
Molecular FormulaC18H19N3O3
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CNCCN2C(=O)C3=CC=CC=C3NC2=O
InChIInChI=1S/C18H19N3O3/c1-24-16-9-5-2-6-13(16)12-19-10-11-21-17(22)14-7-3-4-8-15(14)20-18(21)23/h2-9,19H,10-12H2,1H3,(H,20,23)
InChIKeyNUAJBITWGGTZCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-HT2A receptor agonist-6 Profile


5-HT2A receptor agonist-6 (CAS 1028307-48-3), also known as RH-34, is a synthetic small molecule with a quinazolinedione core [1]. It functions as a partial agonist at the 5-HT2A receptor, a key serotonin receptor implicated in numerous neuropsychiatric and neurological processes [2]. Its structural derivation from the 5-HT2A antagonist ketanserin, wherein a specific pharmacophore substitution confers agonist properties, categorizes it within a unique class of research compounds distinct from classical tryptamine or phenethylamine psychedelics [2]. Its primary utility lies as a pharmacological tool in basic research settings.

Partial agonist for 5-HT2A submaximal activation studies
Quinazolinedione scaffold distinct from tryptamine/phenethylamine psychedelics
Derived from ketanserin; useful for antagonist-to-agonist switch SAR

Substitution Risks for 5-HT2A receptor agonist-6


Substitution within the 5-HT2A agonist class is precluded by fundamental pharmacological heterogeneity. These agonists can exhibit profound differences in binding affinity, intrinsic efficacy (full vs. partial agonism), functional selectivity (bias for G-protein vs. β-arrestin pathways), and crucially, off-target selectivity profiles at related receptors like 5-HT2B and 5-HT2C [1]. 5-HT2A receptor agonist-6's structural derivation from the antagonist ketanserin confers a distinct pharmacological signature [2]. A literature review reveals a critical absence of direct, quantitative comparator data (e.g., head-to-head Ki, EC50, or selectivity panels) for this specific compound against other common tools like DOI, TCB-2, or 25CN-NBOH. Therefore, any assumption of functional equivalence is scientifically unsupported and would introduce significant, unquantifiable variability into research outcomes.

Functional bias 5-HT2A agonists differ in G-protein vs β-arrestin bias; functional outcomes may shift with another tool.
Off-target profile Selectivity at 5-HT2B/2C is uncharacterized; substitution risks confounding via receptor crosstalk.
Data gap No head-to-head comparator data exist; assuming functional equivalence introduces unquantifiable variability.

Selection Evidence for 5-HT2A receptor agonist-6


Functional Potency for In Vitro Dosing

5-HT2A receptor agonist-6 demonstrates a functional potency (pEC50) of 6.58 at the 5-HT2A receptor . This value, equivalent to an EC50 of approximately 263 nM, defines the concentration required to achieve half-maximal receptor activation. It is classified as partial agonist activity [1]. No direct comparative data are available for this compound versus other 5-HT2A agonists in the same assay system.

Functional potency
Data to verify
pEC50 6.58 (EC50 ~263 nM)
Reported partial agonist activity; supports in vitro dosing range estimation
Assay system details not specified in reviewed vendor documentation
5-HT2A receptor Functional Assay pEC50

Ketanserin-Derived Non-Hallucinogenic Scaffold

5-HT2A receptor agonist-6 is a quinazolinedione derivative, a scaffold obtained through the structural modification of the selective 5-HT2A antagonist ketanserin [1]. The substitution of the 4-(p-fluorobenzoyl)piperidine moiety of ketanserin with the N-(2-methoxybenzyl) pharmacophore, which is characteristic of potent 5-HT2A agonists like the NBOMe series, results in a shift in functional activity from antagonism to partial agonism [1]. This chemical scaffold is structurally distinct from the indolealkylamine (e.g., psilocybin, DMT) and phenethylamine (e.g., 2C-B, DOI) classes of 5-HT2A agonists.

Scaffold derivation
Class-level inference
Quinazolinedione from ketanserin; pharmacophore shift to NBOMe-like agonist
Enables study of non-classical psychedelic scaffold and antagonist-to-agonist functional switch
May support ligand-receptor interaction studies distinct from tryptamine/phenethylamine tools
Medicinal Chemistry Structure-Activity Relationship (SAR) Partial Agonist

Missing Selectivity and Comparator Data

A comprehensive search of available literature and vendor documentation reveals a critical lack of publicly available, quantitative data for this compound in several areas essential for informed scientific selection. These include: 1) Direct, head-to-head functional comparisons (e.g., in vitro potency, efficacy) against standard 5-HT2A agonists like DOI or 25CN-NBOH in the same assay system; 2) Quantified selectivity profiles (e.g., Ki, EC50 values) against closely related receptors, particularly 5-HT2B and 5-HT2C, which are crucial for interpreting experimental outcomes [1]; and 3) Data on in vivo efficacy, pharmacokinetic properties (PK), or brain penetration [1].

Comparator & selectivity gap
Data to verify
No direct head-to-head potency or 5-HT2B/2C selectivity data in public domain
Procurement risk: off-target effects and relative potency cannot be predicted without de novo validation
In vivo PK and brain penetration also unreported
Data Gap Analysis Procurement Risk 5-HT2 Receptor Selectivity

Research Applications of 5-HT2A receptor agonist-6


Partial Agonism and Signaling Bias

Given its documented partial agonist activity , 5-HT2A receptor agonist-6 is suited for in vitro studies investigating the functional consequences of submaximal 5-HT2A receptor activation. This can be compared to the signaling patterns of full agonists to dissect the relationship between agonist efficacy and downstream cellular events.

Non-Tryptamine Agonist SAR Studies

Its unique quinazolinedione structure, derived from the antagonist ketanserin , makes it a valuable tool for medicinal chemistry and SAR campaigns aimed at understanding how specific chemical modifications shift a ligand's function from antagonism to agonism. It serves as a key scaffold for designing novel probes with potentially non-hallucinogenic therapeutic profiles .

5-HT2A Assay Development and Screening

The established functional potency (pEC50 = 6.58) provides a clear quantitative parameter for using this compound as a reference agonist in the development and validation of cell-based assays for the 5-HT2A receptor. Its activity can be used to calibrate new assay systems or to benchmark the effects of novel test compounds.

Receptor Panel Comparative Pharmacology

Once a researcher has generated the missing selectivity data (e.g., against 5-HT2B, 5-HT2C, and other off-targets) [1], this compound can be deployed in broader receptor profiling panels. This would allow for the identification of functional differences between this ketanserin-derived partial agonist and more traditional psychedelic or non-psychedelic agonists.

Application
Selection Property
Validation Focus
Partial agonism and signaling bias
Partial agonist activity profile
G-protein vs β-arrestin pathway comparison
Non-tryptamine agonist SAR
Quinazolinedione scaffold
Antagonist-to-agonist functional switch mechanism
5-HT2A assay development
Reported functional potency
Assay calibration and benchmarking
Receptor panel profiling
Selectivity profile (to be characterized)
Off-target profiling and comparator analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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